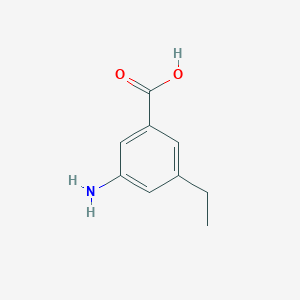![molecular formula C10H14N4OS B8516779 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide CAS No. 1403865-43-9](/img/structure/B8516779.png)
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide
概要
説明
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methylthio group at the 4-position, a carboxamide group at the 5-position, and a 1-methylcyclopropylamino group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution using a suitable methylthiolating agent.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Incorporation of the 1-Methylcyclopropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
科学的研究の応用
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Amino-4-(methylthio)pyrimidine-5-carboxamide: Similar structure but lacks the 1-methylcyclopropyl group.
2-(Cyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide: Similar structure but has a cyclopropyl group instead of a 1-methylcyclopropyl group.
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide is unique due to the presence of the 1-methylcyclopropylamino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1403865-43-9 |
|---|---|
分子式 |
C10H14N4OS |
分子量 |
238.31 g/mol |
IUPAC名 |
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H14N4OS/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)16-2/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14) |
InChIキー |
YBISOWCBEWNFGI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)NC2=NC=C(C(=N2)SC)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
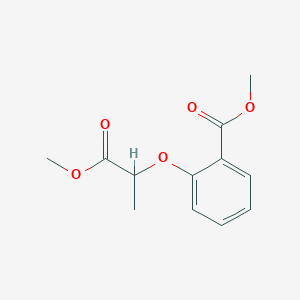

![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(methylsulfonyl)amino]phenyl]-](/img/structure/B8516706.png)
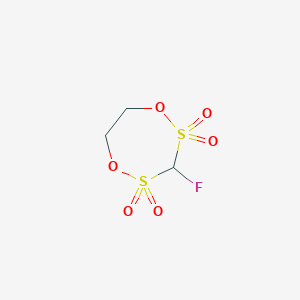
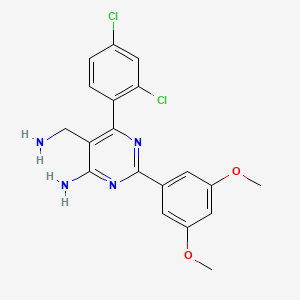
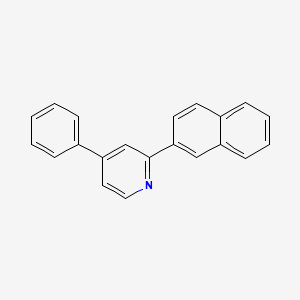
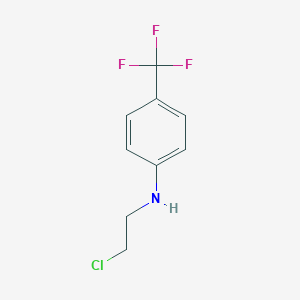
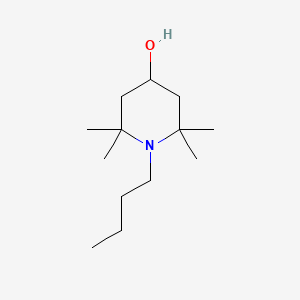
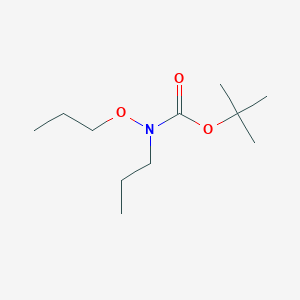

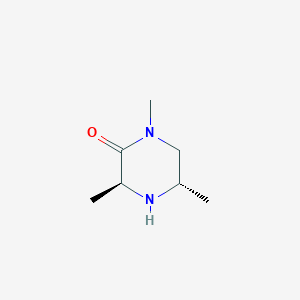
![3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid](/img/structure/B8516789.png)
